N-(4-fluorophenyl)-2,6-dimethoxybenzamide
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Overview
Description
N-(4-fluorophenyl)-2,6-dimethoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorophenyl group and two methoxy groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2,6-dimethoxybenzamide typically involves the reaction of 4-fluoroaniline with 2,6-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2,6-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst like palladium.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(4-fluorophenyl)-2,6-dimethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2,6-dimethoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction processes or interference with metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorophenyl)benzamide
- N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide
- N-(4-fluorophenyl)-1H-indole-2-carboxamide
Uniqueness
N-(4-fluorophenyl)-2,6-dimethoxybenzamide is unique due to the presence of both fluorophenyl and dimethoxy groups, which confer distinct chemical and biological properties. These structural features can enhance its binding affinity to specific targets and improve its stability under various conditions.
Properties
Molecular Formula |
C15H14FNO3 |
---|---|
Molecular Weight |
275.27 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2,6-dimethoxybenzamide |
InChI |
InChI=1S/C15H14FNO3/c1-19-12-4-3-5-13(20-2)14(12)15(18)17-11-8-6-10(16)7-9-11/h3-9H,1-2H3,(H,17,18) |
InChI Key |
PLIOUSVQFCHDJC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
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